

L-Seryl-L-Valine: A Physicochemical Deep Dive for the Research Professional

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ser-Val

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An In-depth Technical Guide on the Core Physicochemical Properties of L-Seryl-L-Valine, Tailored for Researchers, Scientists, and Drug Development Professionals.

Introduction

L-Seryl-L-valine (**Ser-Val**) is a dipeptide composed of the amino acids L-serine and L-valine. As a fundamental building block of proteins and a known human metabolite, understanding its physicochemical properties is crucial for a wide range of applications, from proteomics research to novel therapeutic development.^[1] This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of L-seryl-L-valine, detailed experimental protocols for their determination, and a look into its potential biological significance.

Physicochemical Properties

While extensive experimental data for L-seryl-L-valine is not readily available in the public domain, a combination of computed data, experimental data for its constituent amino acids, and its confirmed crystal structure provide a solid foundation for its characterization.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of L-seryl-L-valine and its constituent amino acids, L-serine and L-valine.

Table 1: Physicochemical Properties of L-Seryl-L-Valine

Property	Value	Source
Molecular Formula	C ₈ H ₁₆ N ₂ O ₄	PubChem[1]
Molecular Weight	204.22 g/mol	PubChem[1]
Monoisotopic Mass	204.111007 Da	PubChem[1]
Physical Description	Solid	Human Metabolome Database (HMDB)[1]
XLogP3 (Computed)	-4.8	PubChem[1]
LogP (Experimental)	-3.54	Human Metabolome Database (HMDB)[1]
Topological Polar Surface Area	113 Å ²	PubChem[1]
Hydrogen Bond Donor Count	4	PubChem[1]
Hydrogen Bond Acceptor Count	5	PubChem[1]
Rotatable Bond Count	5	PubChem[1]
Crystal Structure (CCDC No.)	248157	PubChem[1]

Table 2: Physicochemical Properties of L-Serine and L-Valine

Property	L-Serine	L-Valine	Source
Molecular Formula	C ₃ H ₇ NO ₃	C ₅ H ₁₁ NO ₂	Wikipedia
Molecular Weight	105.09 g/mol	117.15 g/mol	Wikipedia
Melting Point	228 °C (decomposes)	298 °C (decomposes)	Wikipedia[2]
Solubility in Water	360 g/L (25 °C)	85 g/L	Wikipedia[2]
pKa (α-carboxyl)	2.21	2.32	Wikipedia[2]
pKa (α-amino)	9.15	9.62	Wikipedia[2]
Isoelectric Point (pI)	5.68	5.96	Wikipedia

Experimental Protocols

The following section details the methodologies for determining key physicochemical properties of dipeptides like L-seryl-L-valine, based on established experimental practices.

Determination of Melting Point

Due to the tendency of peptides to decompose at high temperatures, conventional differential scanning calorimetry (DSC) can be unreliable.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Method: Fast Scanning Calorimetry (FSC)

- Principle: FSC utilizes ultra-high heating and cooling rates (up to 20,000 K/s) to melt the sample before thermal decomposition can occur.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Instrumentation: A fast scanning calorimeter equipped with a chip sensor.
- Procedure:
 - A small amount of the L-seryl-L-valine sample is placed on the chip sensor.
 - The sample is subjected to a series of rapid heating and cooling cycles.
 - The heat flow is measured as a function of temperature.
 - The melting temperature is determined from the peak of the melting endotherm in the heating curve.
 - The enthalpy of fusion can also be calculated from the area under the melting peak.

Determination of Aqueous Solubility

Two common methods for determining the solubility of peptides in water are the photometric and gravimetric methods.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Method 1: Photometric Method

- Principle: This method relies on measuring the absorbance of a saturated solution at a specific wavelength, which is proportional to the concentration of the dissolved peptide.

- Instrumentation: UV/Vis spectrophotometer, temperature-controlled shaker, and filtration system.
- Procedure:
 - An excess amount of L-seryl-L-valine is added to a known volume of water at a specific temperature.
 - The suspension is agitated in a temperature-controlled shaker until equilibrium is reached.
 - The saturated solution is filtered to remove undissolved solid.
 - The absorbance of the clear filtrate is measured at the wavelength of maximum absorbance for L-seryl-L-valine.
 - The concentration (solubility) is determined using a pre-established calibration curve of absorbance versus concentration.

Method 2: Gravimetric Method

- Principle: This method involves the direct measurement of the mass of the dissolved solid in a known mass of the solvent in a saturated solution.
- Instrumentation: Analytical balance, temperature-controlled shaker, and oven.
- Procedure:
 - A saturated solution of L-seryl-L-valine is prepared as described in the photometric method.
 - A known mass of the clear, saturated solution is carefully transferred to a pre-weighed container.
 - The solvent (water) is evaporated in an oven at a temperature below the decomposition point of the dipeptide.
 - The container with the dried solid is weighed, and the mass of the dissolved L-seryl-L-valine is determined by difference.

- The solubility is expressed as mass of solute per mass or volume of solvent.

Determination of pKa Values

The pKa values of the ionizable groups (α -amino and α -carboxyl) can be predicted using computational methods or determined experimentally.

Method: Potentiometric Titration

- Principle: This classical method involves titrating a solution of the dipeptide with a strong acid and a strong base and monitoring the pH change.
- Instrumentation: pH meter, burette, and magnetic stirrer.
- Procedure:
 - A known concentration of L-seryl-L-valine is dissolved in deionized water.
 - The solution is first titrated with a standardized solution of a strong acid (e.g., HCl) to protonate all basic groups.
 - The resulting acidic solution is then titrated with a standardized solution of a strong base (e.g., NaOH).
 - The pH is recorded after each addition of the titrant.
 - A titration curve (pH versus volume of titrant) is plotted.
 - The pKa values are determined from the midpoints of the buffer regions of the titration curve.

Spectroscopic and Chromatographic Analysis

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Purpose: To confirm the chemical structure and purity of L-seryl-L-valine.
- Instrumentation: High-resolution NMR spectrometer.

- Procedure:
 - The dipeptide is dissolved in a suitable deuterated solvent (e.g., D₂O).
 - ¹H and ¹³C NMR spectra are acquired.
 - The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the expected molecular structure. 2D NMR techniques (e.g., COSY, HSQC) can be used for more detailed structural assignment.

b. Infrared (IR) Spectroscopy

- Purpose: To identify the functional groups present in the molecule.
- Instrumentation: Fourier-transform infrared (FTIR) spectrometer.
- Procedure:
 - The solid sample is prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory.
 - The IR spectrum is recorded.
 - The characteristic absorption bands for the amide, carboxyl, amino, and hydroxyl groups are identified.

c. Mass Spectrometry (MS)

- Purpose: To determine the exact molecular weight and fragmentation pattern.
- Instrumentation: Mass spectrometer (e.g., ESI-MS, MALDI-TOF).
- Procedure:
 - The sample is introduced into the mass spectrometer.
 - The mass-to-charge ratio (m/z) of the molecular ion is measured to confirm the molecular weight.

- Tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation pattern, which can provide sequence information.

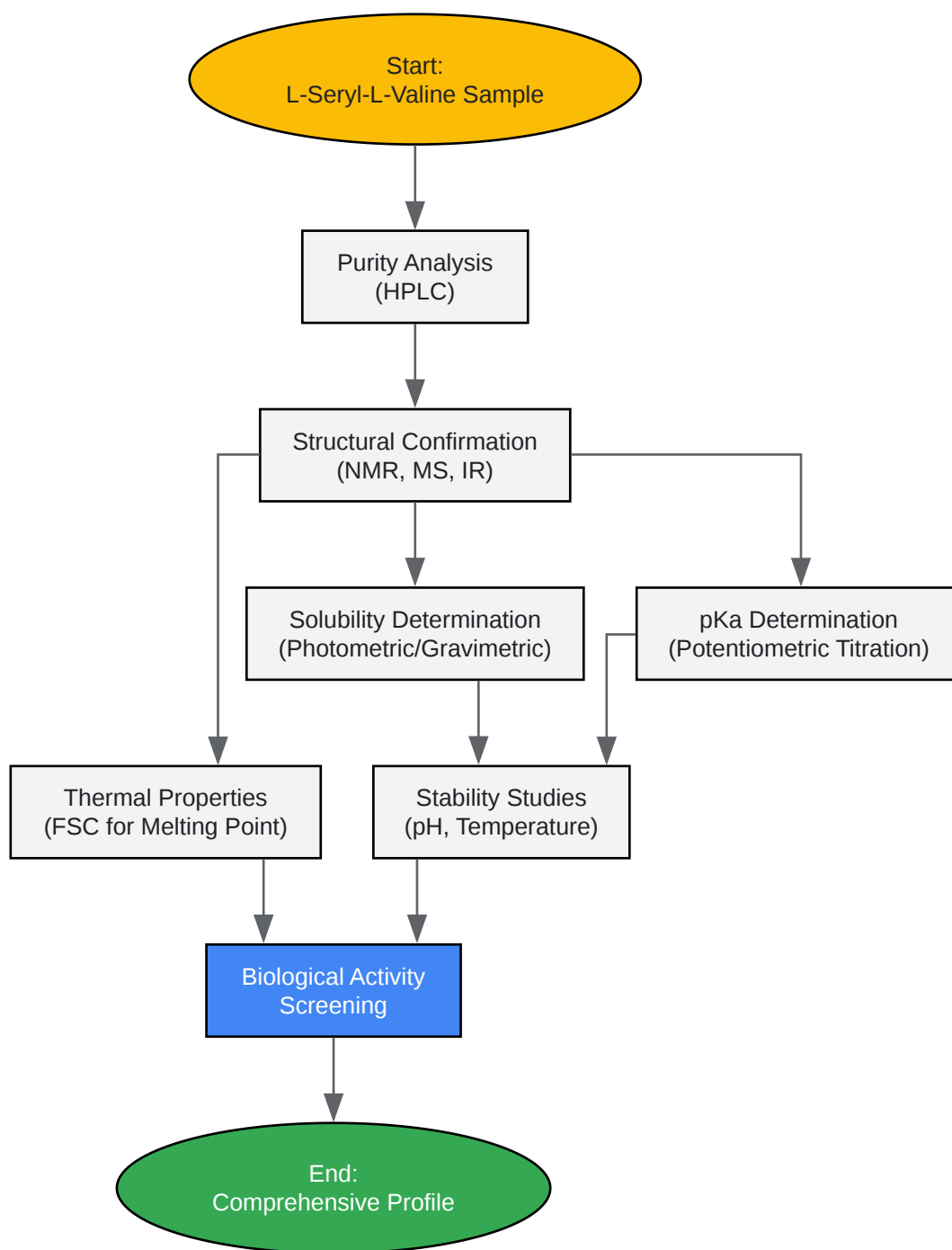
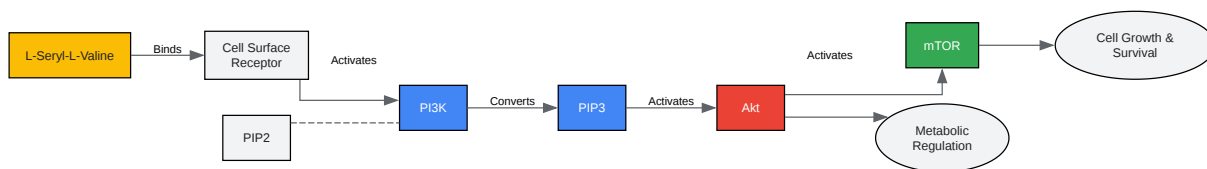
d. High-Performance Liquid Chromatography (HPLC)

- Purpose: To determine the purity of the L-seryl-L-valine sample and for quantification.
- Instrumentation: HPLC system with a suitable detector (e.g., UV, MS).
- Procedure:
 - A reversed-phase C18 column is commonly used for peptide separation.^[7]
 - A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., with trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) is typically employed.^[7]
 - The retention time of the main peak is used for identification, and the peak area is used for quantification against a standard.

Mandatory Visualizations

Hypothetical Signaling Pathway

Given the roles of its constituent amino acids, L-seryl-L-valine may potentially modulate pathways related to cell growth, metabolism, and neurotransmission. The diagram below illustrates a hypothetical signaling pathway where L-seryl-L-valine could influence the PI3K/Akt pathway, a central regulator of cell survival and proliferation.



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References

- 1. Ser-Val | C₈H₁₆N₂O₄ | CID 7020159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Valine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine | Semantic Scholar [semanticscholar.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- To cite this document: BenchChem. [L-Seryl-L-Valine: A Physicochemical Deep Dive for the Research Professional]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1310948#physicochemical-properties-of-l-seryl-l-valine]

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